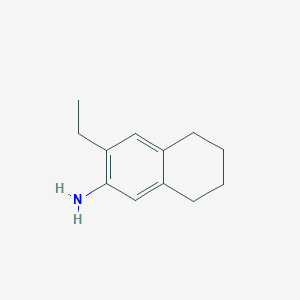
3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C12H17N. It belongs to the class of tetrahydronaphthylamines, which are derivatives of naphthalene. This compound is characterized by the presence of an ethyl group at the third position and an amine group at the second position on the tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-nitro, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the nitro precursor in a continuous flow reactor. This method allows for the efficient and scalable production of the compound, with the reaction conditions optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthylamine oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Naphthylamine oxide.
Reduction: Various amine derivatives.
Substitution: Substituted tetrahydronaphthylamines.
Scientific Research Applications
3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the ethyl group at the third position.
2-Amino-5,6,7,8-tetrahydronaphthalene: Another derivative with an amine group at the second position but different substituents.
6-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with an amine group at the sixth position.
Uniqueness
3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other tetrahydronaphthylamines, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h7-8H,2-6,13H2,1H3 |
InChI Key |
WROUPSMYBDCHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2CCCCC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















